2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Overview
Description
GNF179 (Metabolite) is a derivative of GNF179, an optimized 8,8-dimethyl imidazolopiperazine analog. This compound has shown significant potency against the multidrug-resistant W2 strain of Plasmodium falciparum, a parasite responsible for malaria . GNF179 (Metabolite) demonstrates in vitro metabolic stability and in vivo oral bioavailability, making it a promising candidate for antimalarial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF179 (Metabolite) involves the optimization of the 8,8-dimethyl imidazolopiperazine scaffold. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for GNF179 (Metabolite) are not explicitly detailed in the available literature. Typically, such compounds are produced using large-scale organic synthesis techniques, which may include batch or continuous flow processes. The production process would involve stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GNF179 (Metabolite) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions involving GNF179 (Metabolite) include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
GNF179 (Metabolite) has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of imidazolopiperazine analogs and their chemical properties.
Biology: Employed in research on the metabolic pathways of Plasmodium falciparum and the development of antimalarial drugs.
Medicine: Investigated for its potential as an antimalarial agent, particularly against drug-resistant strains of malaria.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying drug metabolism and pharmacokinetics
Mechanism of Action
GNF179 (Metabolite) exerts its effects by targeting specific metabolic pathways in Plasmodium falciparum. It downregulates lipase enzymes and affects the hydrolysis of phosphoinositol 4,5-biphosphate, leading to disruptions in diacylglycerol production and cytosolic calcium homeostasis. These disruptions are essential for the parasite’s survival and proliferation . Additionally, GNF179 (Metabolite) interferes with hemoglobin catabolism and the pyrimidine biosynthesis pathway, contributing to its antimalarial activity .
Comparison with Similar Compounds
GNF179 (Metabolite) is compared with other similar compounds, such as:
KAF156: Another imidazolopiperazine analog with potent antimalarial activity.
Dihydroartemisinin (DHA): A fast-acting antimalarial drug that disrupts hemoglobin catabolism.
Atovaquone: A slower-acting antimalarial drug that targets the mitochondrial electron transport chain
Uniqueness
GNF179 (Metabolite) is unique due to its combination of high potency, metabolic stability, and oral bioavailability. Unlike some fast-acting antimalarials, it does not induce dormancy in the parasite, making it a valuable addition to the arsenal of antimalarial drugs .
Biological Activity
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step chemical reactions. While specific methodologies for this compound are not extensively documented in the literature, related compounds have been synthesized using techniques such as palladium-catalyzed cross-coupling reactions and cyclization processes. For instance, a related study demonstrated the synthesis of imidazo[1,2-a]pyrazine derivatives through a similar approach that included the use of aryl halides and appropriate nucleophiles under controlled conditions .
Antimicrobial Properties
Recent investigations into the biological activity of imidazo[1,2-A]pyrazine derivatives have indicated promising antimicrobial effects. For example, compounds with similar structures have shown significant inhibition against various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
Anticancer Activity
Research has also highlighted the anticancer potential of imidazo[1,2-A]pyrazine derivatives. A study focusing on a series of related compounds found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells. Notably, the presence of electron-withdrawing groups like fluorine enhances the compound's interaction with biological targets .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways. For instance, studies have reported that similar compounds can act as inhibitors of monoamine oxidase (MAO), which is crucial in neurodegenerative disorders such as Alzheimer's disease. The selectivity and potency of these inhibitors are often enhanced by structural modifications that improve binding affinity to the enzyme's active site .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated that derivatives of imidazo[1,2-A]pyrazine exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Study 2 | Reported cytotoxicity against several cancer cell lines with IC50 values indicating potent activity; mechanisms included apoptosis induction. |
Study 3 | Investigated enzyme inhibition properties with a focus on MAO-B; certain derivatives showed high selectivity and low toxicity towards normal cells. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to bind effectively to target enzymes like MAO-B and other metabolic enzymes.
- Cellular Interaction : The presence of fluorine in the phenyl ring enhances lipophilicity and facilitates better membrane penetration.
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been a focal point in assessing anticancer efficacy.
Properties
IUPAC Name |
2-(4-fluorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVLWGZMELYUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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